![molecular formula C18H17N3O5S B2443733 (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-63-6](/img/structure/B2443733.png)

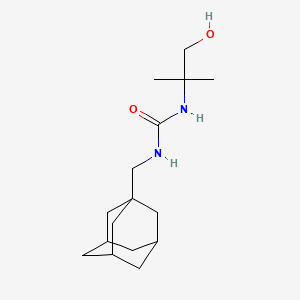

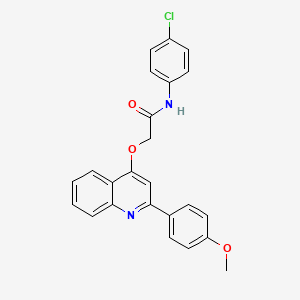

(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a benzothiazole derivative. Benzothiazole is a heterocyclic compound; it is a type of organic compound that contains a benzene ring fused to a thiazole ring. Thiazole is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. Benzothiazoles are known for their diverse range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Scientific Research Applications

Anti-Infective and Anti-Parasitic Properties

- Thiazolides, a class of compounds related to the chemical , demonstrate broad-spectrum activities against various pathogens, including helminths, protozoa, enteric bacteria, and viruses, affecting both animals and humans. The presence of a nitro group is essential for activities against anaerobic or microaerophilic parasites and bacteria, while intracellular parasites and viruses are susceptible to non-nitro-thiazolides. Additionally, these compounds can trigger apoptosis in proliferating mammalian cells, indicating a potential use in anti-cancer therapies (Hemphill, Müller, & Müller, 2012).

Antimicrobial and Anticancer Potential

- A study synthesizing a series of 4-thiazolidinone derivatives revealed that certain compounds exhibited significant in vitro antimicrobial and anticancer potentials, highlighting the therapeutic potential of this class of compounds in treating infections and cancer. The study also emphasized the importance of specific molecular parameters like the topological parameter, Kier's α third order shape index, and electronic parameters in describing the antimicrobial activity of the synthesized compounds (Deep et al., 2016).

Synthesis and Structural Analysis

- The synthesis of new arylidenebenzothiazine compounds was described, highlighting the role of specific substituents like nitro groups and the reaction conditions in the formation of these compounds. A detailed crystallographic analysis of certain compounds provided insight into the structural aspects, which can be crucial for understanding their biological activity and potential therapeutic applications (de Souza et al., 2010).

Mechanism of Action Studies

- The structure-function relationship of thiazolides was investigated in various parasites and cestodes. The studies suggest that thiazolides exhibit multiple mechanisms of action, targeting different metabolic pathways, and acting specifically against intracellular and extracellular pathogens. Understanding these mechanisms can provide a basis for the development of targeted anti-parasitic and anti-bacterial therapies (Hemphill, Müller, & Müller, 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-methoxy-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c1-25-10-9-20-15-8-5-13(21(23)24)11-16(15)27-18(20)19-17(22)12-3-6-14(26-2)7-4-12/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYALGOCTQPXWNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-Difluorophenyl)methyl-methylamino]oxolan-3-ol](/img/structure/B2443657.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2443658.png)

![ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2443660.png)

![N-(1-cyanocyclopentyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide](/img/structure/B2443662.png)

![N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2443665.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2443666.png)

![4-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2443667.png)

![4-acetyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2443670.png)